molecular formula C12H6Br4O B107972 2,3',4,4'-Tetrabromodiphenyl ether CAS No. 189084-61-5

2,3',4,4'-Tetrabromodiphenyl ether

Cat. No. B107972
M. Wt: 485.79 g/mol
InChI Key: DHUMTYRHKMCVAG-UHFFFAOYSA-N
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Description

2,3',4,4'-Tetrabromodiphenyl ether is a brominated compound that is structurally related to diphenyl ethers. While the provided papers do not directly discuss 2,3',4,4'-Tetrabromodiphenyl ether, they do provide insight into the synthesis and characterization of a related compound, 3,3',4,4'-tetraaminodiphenyl ether. This compound is synthesized from 4,4'-diaminodiphenyl ether through a multi-step process involving N-acylation, nitration, hydrolysis, reduction, and neutralization. The resulting compound serves as a monomer for the polymerization of polybenzimidazole resin (PBI), which is known for its thermal stability and potential applications in high-performance materials.

Synthesis Analysis

The synthesis of 3,3',4,4'-tetraaminodiphenyl ether is a complex process that begins with 4,4'-diaminodiphenyl ether as the starting material. The process involves a sequence of reactions including N-acylation, nitration, alkali hydrolysis, reduction, and neutralization. The overall yield of this synthesis is reported to be approximately 52.8% in one study and about 39.5% in another . These studies highlight the challenges and efficiency of synthesizing such complex organic compounds.

Molecular Structure Analysis

The molecular structure of 3,3',4,4'-tetraaminodiphenyl ether and its intermediates were characterized using various analytical techniques. Fourier transform infrared spectroscopy (FT-IR) was employed to identify functional groups and confirm the chemical structure of the target compound . Additionally, differential scanning calorimetry (DSC) was used to study the thermal properties . Another study utilized nuclear magnetic resonance (1H NMR) technology to further elucidate the structure of the synthesized compound .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 3,3',4,4'-tetraaminodiphenyl ether are indicative of the compound's reactivity and the complexity of its synthesis. The N-acylation step introduces acyl groups, while nitration and subsequent hydrolysis are critical for introducing and then revealing the amine functionalities. The reduction step is necessary to convert nitro groups to amines, and neutralization is used to adjust the pH to a desired level, stabilizing the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3,3',4,4'-tetraaminodiphenyl ether are crucial for its application in the synthesis of polybenzimidazole resins. The FT-IR analysis provides information on the functional groups present, which are essential for the subsequent polymerization reactions . The melting point testing technology gives insight into the thermal stability of the compound, which is an important factor for materials that are required to perform under high-temperature conditions . The DSC analysis further supports the understanding of the thermal behavior of the compound, which is relevant for processing and application in high-performance materials .

Scientific Research Applications

Metabolism and Environmental Impact

  • Hydroxylated Metabolites in Rats : BDE-47, when administered orally to rats, results in various hydroxylated metabolites in feces, including hydroxylated tetrabrominated and tribrominated diphenyl ethers. These findings from gas chromatography-mass spectrometry (GC-MS) analysis contribute to understanding the metabolic pathways and environmental persistence of BDE-47 (Marsh, Athanasiadou, Athanassiadis, & Sandholm, 2006).

  • Degradation via Catalytic Reduction : Research on the degradation of BDE-47 using ball-milled Al particles and vitamin B12 reveals a synergistic effect, facilitating the degradation of this pollutant. This process could have applications in soil remediation (Yang et al., 2018).

  • In Vitro Metabolism in Chickens : In vitro studies using chicken liver microsomes show that BDE-47 undergoes oxidative metabolism, leading to various hydroxylated metabolites. This is crucial for understanding the environmental and biological impact of BDE-47 on wildlife (Zheng et al., 2015).

Analytical and Chemical Studies

  • Vibrational Spectroscopic Investigation : Vibrational spectroscopy, along with density functional theory, has been applied to study the structural properties of BDE-47. Understanding its molecular structure is vital for environmental monitoring and developing degradation strategies (Qiu et al., 2010).

  • Photocatalytic Degradation : A study on photocatalytic degradation using reduced graphene oxide and a Z-scheme system demonstrated significant degradation of BDE-47 under visible light. This offers a potential environmentally friendly method for the removal of BDE-47 from liquid mediums (Liang et al., 2019).

  • Biodegradation by Achromobacter xylosoxidans : The bacterium Achromobacter xylosoxidans GYP4 has been identified as capable of degrading BDE-47, offering a biological approach to mitigating this pollutant's environmental impact (Wang et al., 2019).

Endocrine Disrupting Potency

  • Interaction with Thyroid Receptor : BDE-47 and its hydroxylated analogs have been studied for their potential to modulate estrogen, thyroid, and androgen receptor-mediated responses. This research contributes to understanding the endocrine-disrupting potential of BDE-47 (Liu et al., 2011).

Safety And Hazards

The safety data sheet for 2,3’,4,4’-Tetrabromodiphenyl ether indicates that it is a highly flammable liquid and vapor. It causes skin irritation and may cause drowsiness or dizziness . It is very toxic to aquatic life and has long-lasting effects .

properties

IUPAC Name

1,2-dibromo-4-(2,4-dibromophenoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Br4O/c13-7-1-4-12(11(16)5-7)17-8-2-3-9(14)10(15)6-8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHUMTYRHKMCVAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC2=C(C=C(C=C2)Br)Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Br4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9052688
Record name 2,3',4,4'-Tetrabromodiphenyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9052688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

485.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3',4,4'-Tetrabromodiphenyl ether

CAS RN

189084-61-5
Record name BDE 66
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=189084-61-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3',4,4'-Tetrabromodiphenyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0189084615
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3',4,4'-Tetrabromodiphenyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9052688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-dibromo-4-(2,4-dibromophenoxy)benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
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Record name 2,3',4,4'-TETRABROMODIPHENYL ETHER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S7M4IA32XJ
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
207
Citations
G Marsh, M Athanasiadou, I Athanassiadis… - Chemosphere, 2006 - Elsevier
Faeces from day 1–5 of orally administered 2,2′,4,4′-tetrabromodiphenyl ether (BDE-47) in rat have been analysed for hydroxylated metabolites. Six hydroxylated tetrabrominated …
Number of citations: 172 www.sciencedirect.com
JZ Wang, Y Hou, J Zhang, J Zhu, YL Feng - Journal of hazardous materials, 2013 - Elsevier
A commercial brominated flame retardant 2,2′,4,4′-tetrabromodiphenyl ether (BDE-47) was used as the model chemical to investigate the degradation and transformation of …
Number of citations: 26 www.sciencedirect.com
S Rayne, P Wan, M Ikonomou - Environment international, 2006 - Elsevier
The photochemistry of a major commercial polybrominated diphenyl ether (PBDE) flame retardant congener, 2,2′,4,4′,5,5′-hexabromodiphenyl ether (BDE153), was investigated in …
Number of citations: 90 www.sciencedirect.com
W Vetter, J Kirres, P Bendig - Chemosphere, 2011 - Elsevier
Brominated 2-phenoxyanisoles (2-methoxydiphenyl ethers, 2-MeO-BDEs) are a class of halogenated natural products, produced by algae and sponges. Especially two tetrabrominated …
Number of citations: 25 www.sciencedirect.com
H Xu, C Feng, Y Cao, Y Lu, J Xi, J Ji, D Lu, XY Zhang… - Chemosphere, 2019 - Elsevier
2,2′,4,4′-Tetrabromodiphenyl ether (BDE-47) is a predominant polybromodiphenyl ether congener in the environment. Its absorption, excretion, and metabolism in animals have …
Number of citations: 7 www.sciencedirect.com
T Malmberg, M Athanasiadou, G Marsh… - … science & technology, 2005 - ACS Publications
Polybrominated diphenyl ethers (PBDEs) are ubiquitous environmental contaminants due to their use as flame retardants. Similarly to PCBs, the PBDEs are metabolized to hydroxylated …
Number of citations: 226 pubs.acs.org
S Simpson, MS Gross, JR Olson, E Zurek… - Analytical …, 2015 - ACS Publications
The COnductor-like Screening MOdel for Realistic Solvents (COSMO-RS) was used to predict the boiling points of several polybrominated diphenyl ethers (PBDEs) and methylated …
Number of citations: 14 pubs.acs.org
S Moffatt - 2011 - open.library.ubc.ca
Polybrominated diphenyl ethers (PBDEs) are halogenated aromatic hydrocarbons that have been used as additive flame-retardants in a variety of consumer products since 1965. The …
Number of citations: 3 open.library.ubc.ca
X Zheng, C Erratico, X Luo, B Mai, A Covaci - Chemosphere, 2016 - Elsevier
Oxidative metabolism of BDE-47, BDE-99, and HBCDs by cat liver microsomes: Implications of cats as sentinel species to monitor human exposure to environmental pollutants - …
Number of citations: 20 www.sciencedirect.com
X Zheng, C Erratico, MAE Abdallah, N Negreira… - Environmental …, 2015 - Elsevier
The in vitro oxidative metabolism of 2,2′,4,4′-tetrabromodiphenyl ether (BDE-47), 2,2′,4,4′,5-pentabromodiphenyl ether (BDE-99), and the individual α-, β- and γ-…
Number of citations: 28 www.sciencedirect.com

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